molecular formula C11H8ClFN2O2 B8399058 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

Cat. No. B8399058
M. Wt: 254.64 g/mol
InChI Key: CJIORXFEBJOZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003662B2

Procedure details

K2CO3 (1.09 g, 7.85 mmol) and 10% Pd/C (0.42 g, 0.39 mmol) were added to 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one (2.0 g, 7.85 mmol) in MeOH (100 mL) at room temperature. Hydrogen gas was treated with balloon to the reaction mixture. After 6 hours stirring, the reaction mixture was filtered with MeOH and concentrated under reduced pressure. The crude was treated with CH2Cl2, washed with water, dried over MgSO4, and concentrated to give the desired product (1.55 g, 90%). LRMS (ESI pos) m/e 221.0 (M+1). 1H-NMR (400 MHz, CDCl3) δ 7.49 (m, 2H), 7.27 (t, 2H), 7.10 (d, 1H), 6.98 (d, 1H), 3.98 (s, 3H); 19F-NMR (376 MHz, CDCl3) δ −114.7.
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Cl[C:8]1[N:9]=[C:10]([O:22][CH3:23])[C:11](=[O:21])[N:12]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[CH:13]=1.[H][H]>CO.[Pd]>[F:20][C:17]1[CH:16]=[CH:15][C:14]([N:12]2[CH:13]=[CH:8][N:9]=[C:10]([O:22][CH3:23])[C:11]2=[O:21])=[CH:19][CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=C(C(N(C1)C1=CC=C(C=C1)F)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After 6 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude was treated with CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=NC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.